The Role of Ac-rC Phosphoramidite-¹⁵N in Advanced Molecular Biology: An In-depth Technical Guide
The Role of Ac-rC Phosphoramidite-¹⁵N in Advanced Molecular Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of molecular biology and drug development, the precise understanding of nucleic acid structure and dynamics is paramount. Ac-rC Phosphoramidite-¹⁵N, a site-specifically labeled building block for RNA synthesis, has emerged as a critical tool for elucidating the conformational changes and intermolecular interactions of RNA molecules. This technical guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
The core utility of Ac-rC Phosphoramidite-¹⁵N lies in its application in Nuclear Magnetic Resonance (NMR) spectroscopy. By incorporating a ¹⁵N stable isotope at a specific cytidine (B196190) residue within an RNA sequence, scientists can overcome the inherent challenges of spectral overlap in NMR studies of large biomolecules. This targeted labeling acts as a powerful probe, enabling the detailed investigation of local structure, dynamics, and binding events with unparalleled precision.[1][2]
Core Applications
The primary applications of Ac-rC Phosphoramidite-¹⁵N in molecular biology include:
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Structural and Dynamic Studies of RNA by NMR: Site-specific ¹⁵N labeling simplifies complex NMR spectra, facilitating resonance assignment and the determination of RNA structure and conformational dynamics.[1][2] This is particularly crucial for understanding the function of non-coding RNAs, ribozymes, and aptamers.
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Investigation of RNA-Ligand Interactions: By monitoring the chemical shift perturbations of the ¹⁵N-labeled cytidine upon the addition of a ligand, researchers can map binding sites and characterize the thermodynamics and kinetics of the interaction. This is invaluable for drug discovery and the study of riboswitch-mediated gene regulation.
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Analysis of RNA-Protein Interactions: Similar to ligand binding, the interaction of proteins with RNA can be precisely mapped by observing changes in the NMR spectrum of the ¹⁵N-labeled RNA. This provides insights into the molecular basis of gene expression, regulation, and viral replication.
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Quantitative Analysis: Ac-rC Phosphoramidite-¹⁵N can be used to synthesize ¹⁵N-labeled RNA molecules that serve as internal standards for the accurate quantification of RNA in complex biological samples using techniques like NMR, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data
The quality and efficiency of RNA synthesis are critical for obtaining reliable experimental results. High-purity phosphoramidites are essential for achieving high coupling efficiencies and minimizing the accumulation of failure sequences.
Table 1: Typical Quality Specifications for Ac-rC Phosphoramidite (B1245037)
| Parameter | Specification | Analysis Method |
| Purity | ≥98.0% | HPLC |
| ³¹P Purity | ≥99.5% | ³¹P NMR |
| Isotopic Enrichment | >98% | Mass Spectrometry |
Table 2: Typical Coupling Efficiency in Automated RNA Synthesis
| Phosphoramidite Type | Average Stepwise Coupling Efficiency |
| High-Quality RNA Phosphoramidites | >99% |
Experimental Protocols
Protocol 1: Synthesis of Ac-rC Phosphoramidite-¹⁵N(3)
This protocol is based on the efficient synthesis of ¹⁵N(3)-cytidine phosphoramidite starting from ¹⁵N(3)-uridine.[1]
Materials:
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tBDMS-protected ¹⁵N(3) uridine (B1682114)
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2,4,6-triisopropylbenzenesulfonyl chloride
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4-Dimethylaminopyridine (DMAP)
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Dichloromethane (DCM)
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Tetrahydrofuran (THF)
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Acetic anhydride (B1165640)
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Pyridine
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2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Procedure:
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O⁴-Trisylation of ¹⁵N(3)-Uridine:
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Dissolve tBDMS-protected ¹⁵N(3) uridine in dichloromethane.
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Add triethylamine and DMAP to the solution.
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Add 2,4,6-triisopropylbenzenesulfonyl chloride and stir at room temperature.
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Monitor the reaction by TLC until completion.
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Perform an aqueous workup to isolate the trisylated intermediate.
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Conversion to ¹⁵N(3)-Cytidine Derivative:
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Dissolve the trisylated intermediate in THF.
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Add aqueous ammonium hydroxide and stir at room temperature.
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Monitor the reaction by TLC.
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Purify the resulting protected ¹⁵N(3)-cytidine derivative by column chromatography.
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N⁴-Acetylation:
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Dissolve the ¹⁵N(3)-cytidine derivative in pyridine.
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Add acetic anhydride and stir at room temperature.
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After completion, quench the reaction and purify the N⁴-acetylated product.
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Phosphitylation:
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Dissolve the N⁴-acetylated ¹⁵N(3)-cytidine in anhydrous dichloromethane.
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Add N,N-diisopropylethylamine.
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Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir under an inert atmosphere.
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Monitor the reaction by ³¹P NMR.
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Purify the final Ac-rC Phosphoramidite-¹⁵N product by column chromatography under anhydrous conditions.
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Protocol 2: Automated Solid-Phase Synthesis of a ¹⁵N-Labeled RNA Oligonucleotide
This is a general protocol for using an automated DNA/RNA synthesizer.
Materials:
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Ac-rC Phosphoramidite-¹⁵N
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Unlabeled RNA phosphoramidites (A, G, U)
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Solid support (e.g., CPG) with the first nucleoside attached
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Activator (e.g., 5-ethylthio-1H-tetrazole)
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Capping reagents
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Oxidizing agent (Iodine solution)
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Deblocking agent (e.g., trichloroacetic acid in DCM)
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Cleavage and deprotection solution (e.g., AMA or gaseous ammonia)
Procedure:
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Synthesizer Setup: Load the solid support, phosphoramidites (including the ¹⁵N-labeled amidite), and all necessary reagents onto the synthesizer.
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Sequence Programming: Enter the desired RNA sequence and specify the cycle at which the Ac-rC Phosphoramidite-¹⁵N should be incorporated.
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Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:
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Deblocking: Removal of the 5'-DMT protecting group.
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Coupling: Activation of the phosphoramidite and its coupling to the 5'-OH of the growing RNA chain.
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Capping: Acetylation of unreacted 5'-OH groups.
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Oxidation: Oxidation of the phosphite (B83602) triester to a stable phosphate (B84403) triester.
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Cleavage and Deprotection: After the final cycle, the synthesized RNA is cleaved from the solid support and all protecting groups are removed.
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Purification: The crude RNA is purified by HPLC or PAGE.
Protocol 3: NMR Sample Preparation and ¹H-¹⁵N HSQC Data Acquisition
Materials:
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Purified ¹⁵N-labeled RNA
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NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl)
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D₂O
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NMR tubes
Procedure:
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Sample Preparation:
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Dissolve the purified RNA in the NMR buffer.
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Lyophilize and re-dissolve in 99.9% D₂O for experiments observing non-exchangeable protons or in 90% H₂O/10% D₂O for observing exchangeable imino and amino protons.
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Transfer the sample to a suitable NMR tube.
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NMR Data Acquisition (¹H-¹⁵N HSQC):
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Tune and match the NMR probe for ¹H and ¹⁵N frequencies.
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Optimize acquisition parameters such as spectral widths, carrier frequencies, and pulse lengths.
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Acquire a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates the chemical shifts of nitrogen atoms with their directly attached protons, providing a unique signal for each ¹⁵N-¹H pair in the molecule.
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Mandatory Visualizations
Synthesis Workflow of Ac-rC Phosphoramidite-¹⁵N
Caption: Synthesis of Ac-rC Phosphoramidite-¹⁵N.
Automated Solid-Phase RNA Synthesis Cycle
Caption: Automated Solid-Phase RNA Synthesis Workflow.
Investigating Riboswitch Conformational Change with ¹⁵N Labeling
Caption: Probing Riboswitch Dynamics with ¹⁵N Labeling.
Conclusion
Ac-rC Phosphoramidite-¹⁵N stands as an indispensable reagent for contemporary molecular biology, offering a precise and powerful method for dissecting the intricate world of RNA structure and function. The ability to introduce a ¹⁵N label at a specific cytidine residue provides researchers with a spectroscopic window into the dynamic conformational landscapes of RNA molecules and their interactions with other biomolecules. This in-depth guide has provided the foundational knowledge, quantitative benchmarks, and detailed protocols necessary for the effective utilization of this technology. By leveraging the power of site-specific isotope labeling, scientists and drug development professionals can continue to unravel the complexities of RNA biology, paving the way for novel therapeutic interventions and a deeper understanding of the fundamental processes of life.
